molecular formula C27H46O2 B1592358 10,12-Heptacosadiynoic Acid CAS No. 67071-94-7

10,12-Heptacosadiynoic Acid

Cat. No. B1592358
CAS RN: 67071-94-7
M. Wt: 402.7 g/mol
InChI Key: DWPBEQMBEZDLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,12-Heptacosadiynoic Acid is a chemical compound with the molecular formula C27H46O2 . Its average mass is 402.653 Da and its monoisotopic mass is 402.349792 Da .


Molecular Structure Analysis

The molecular structure of 10,12-Heptacosadiynoic Acid is represented by the formula C27H46O2 . The compound has a solid physical state at 20 degrees Celsius .


Chemical Reactions Analysis

10,12-Heptacosadiynoic Acid can undergo photopolymerization . The radiation-induced phase transitions from the colorless monomer, via the metastable blue phase, to the red polydiacetylene phase, and finally to degradation of the material, were observed .


Physical And Chemical Properties Analysis

10,12-Heptacosadiynoic Acid is a solid at 20 degrees Celsius . . The compound is sensitive to light, air, and heat .

Scientific Research Applications

Nanohybrid Architecture

10,12-Pentacosadiynoic acid, a similar compound to 10,12-Heptacosadiynoic Acid, has been used in the formation of silver-polydiacetylene core-shell nanohybrids. These nanohybrids exhibit stable aqueous suspension and a bilayered, core-shell architecture, making them significant in nanostructured material research (Alloisio et al., 2015).

Photolithography and Sensing

10,12-Tricosadiynoic acid, another compound closely related to 10,12-Heptacosadiynoic Acid, is used in creating hydrogen-bonding complexes with poly(4-vinylpyridine). These complexes form high-quality thin films ideal for photopolymerization, demonstrating potential in photolithography and sensing applications (Wu et al., 2009).

Surface Interaction Studies

10,12-Heptacosadiynoic acid has been studied for its interactions with surfaces, particularly in the context of friction force microscopy. This research provides insights into the directional properties of molecular chains in various materials, contributing to our understanding of surface interactions at the molecular level (Jo et al., 2010).

Solvent Sensing

Polydiacetylenes, synthesized from diacetylene derivatives like 10,12-Heptacosadiynoic Acid, have been utilized in solvent colorimetric sensors. These sensors change color in response to different organic solvents, showcasing the potential of these compounds in developing sensitive and versatile solvent detection systems (Pumtang et al., 2011).

Reversible Thermochromism

In a study involving 10,12-pentacosadiynoic acid, researchers discovered that its hydrogen-bonded cocrystals with melamine demonstrate reversible thermochromism. This property is notable because it expands the potential applications of such materials in developing temperature-sensitive devices or indicators (Guo et al., 2016).

Interaction with Metal Ions

Research on 10,12-tricosadiynoic acid (similar to 10,12-Heptacosadiynoic Acid) revealed that its interaction with metal ions significantly affects its properties. This interaction can modulate the film's properties like photopolymerization and thermochromism, suggesting potential applications in material science and nanotechnology (Huang et al., 2005).

Safety And Hazards

10,12-Heptacosadiynoic Acid can cause skin and eye irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment and adequate ventilation are advised when handling this compound .

properties

IUPAC Name

heptacosa-10,12-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-14,19-26H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPBEQMBEZDLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67071-95-8
Record name 10,12-Heptacosadiynoic acid, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67071-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90602057
Record name Heptacosa-10,12-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,12-Heptacosadiynoic Acid

CAS RN

67071-94-7
Record name Heptacosa-10,12-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,12-Heptacosadiynoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,12-Heptacosadiynoic Acid
Reactant of Route 2
Reactant of Route 2
10,12-Heptacosadiynoic Acid
Reactant of Route 3
Reactant of Route 3
10,12-Heptacosadiynoic Acid
Reactant of Route 4
Reactant of Route 4
10,12-Heptacosadiynoic Acid
Reactant of Route 5
Reactant of Route 5
10,12-Heptacosadiynoic Acid
Reactant of Route 6
Reactant of Route 6
10,12-Heptacosadiynoic Acid

Citations

For This Compound
53
Citations
C Guo, JD Xue, LX Cheng, RC Liu, SZ Kang… - Physical Chemistry …, 2017 - pubs.rsc.org
The bottom-up fabrication of molecular nanodevices will require precise (photo)-control over self-assembled interfacial structures. Here, the self-assembly and photopolymerization …
Number of citations: 23 pubs.rsc.org
K Kuriyama, T Kajiyama - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
The melting temperature, T m of lithium 10,12-heptacosadiynoate monolayer on the water surface was evaluated by a combination of two kinds of measurements, the subphase …
Number of citations: 7 www.journal.csj.jp
S Jo, K Okamoto, M Takenaga - Applied Surface Science, 2010 - Elsevier
The effect of backbone chains on friction force was investigated on both Langmuir–Blodgett (LB) films of 10,12-heptacosadiynoic acid and the (010) surfaces of single crystals of 2,4-…
Number of citations: 1 www.sciencedirect.com
K Kuriyama, H Kikuchi, Y Oishi, T Kajiyama - Langmuir, 1995 - ACS Publications
This report is the first systematic study of the temperature effect on polymerization of lithium 10, 12-heptacosadiynoate monolayer with relation to its aggregationstructure. A …
Number of citations: 14 pubs.acs.org
T Asahi, K Yamada, T Uemitsu, T Onodera, H Oikawa - icp2017strasbourg.u-strasbg.fr
Diacetylene derivatives are well known to show solid state polymerization induced by γ-(or UV) irradiation or thermally. The reaction is promoted by the spatial arrangement of the …
Number of citations: 0 icp2017strasbourg.u-strasbg.fr
JI Nishide, Y Nakagawa, H Sasabe - Molecular Crystals and Liquid …, 2009 - Taylor & Francis
To enhance the field-effect mobility, we tried to control the interchain distance (or packing density of polymer chains) in polydiacetylene thin films by changing the side chain length of …
Number of citations: 5 www.tandfonline.com
V Le - 2016 - search.proquest.com
Nanoparticles are a promising diagnostic agent with applications in tumor imaging and targeted cancer treatment. They can offer multifunctional properties by combining imaging …
Number of citations: 4 search.proquest.com
KSK Shimanoe, MSM Sakashita - Japanese journal of applied …, 1993 - iopscience.iop.org
The electrical properties of the metal insulator semiconductor (MIS) structure of Hg 1-x Cd x Te (MCT, x= 0.2 and 0.3) passivated by Langmuir-Blodgett (LB) films have been investigated…
Number of citations: 2 iopscience.iop.org
MM Salleh, F Hosoi - 1994 - osti.gov
Thin films of 10, 12-heptacosadiynoic acid, a diacetylene compound, were prepared using langmuir-blodgett technique. The films were then polymerized through irradiation either with …
Number of citations: 0 www.osti.gov
MS Muhamad, F Hosoi - Proceedings of Solid State Science X th …, 1994 - inis.iaea.org
[en] Thin films of 10, 12-heptacosadiynoic acid, a diacetylene compound, were prepared using langmuir-blodgett technique. The films were then polymerized through irradiation either …
Number of citations: 0 inis.iaea.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.